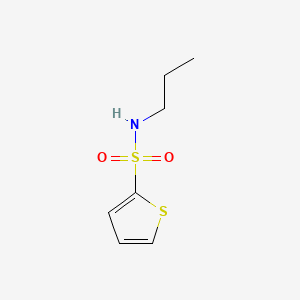

N-propylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h3-4,6,8H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJRCJQNSXPWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Propylthiophene 2 Sulfonamide and Its Derivatives

Lithium Hydride-Mediated Alkylation Strategies for N-alkylthiophene-2-sulfonamide Scaffolds

A direct and effective method for the synthesis of N-alkylthiophene-2-sulfonamide scaffolds involves the alkylation of a parent sulfonamide using a strong base. nih.gov Lithium hydride (LiH) has been successfully utilized to facilitate this transformation. nih.govtandfonline.com The general strategy involves reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides in an appropriate solvent like dimethylformamide (DMF). nih.gov

The process begins by dissolving 5-bromothiophene-2-sulfonamide in DMF, to which LiH is added. nih.gov Subsequently, the corresponding alkyl bromide, such as 1-bromopropane (B46711) for the synthesis of N-propylthiophene-2-sulfonamide, is introduced dropwise into the mixture. nih.gov The reaction is typically stirred at room temperature for several hours, with its progress monitored by thin-layer chromatography (TLC). nih.gov This N-alkylation proceeds to completion, yielding the desired 5-bromo-N-alkylthiophene-2-sulfonamide. nih.gov

This methodology has been applied to synthesize a range of N-alkylated derivatives. For instance, the reaction of 5-bromothiophene-2-sulfonamide with bromoethane (B45996) and 1-bromopropane afforded 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide in good yields. nih.gov However, the use of a more sterically hindered alkyl halide like isopropyl bromide resulted in a lower yield, likely due to steric hindrance. nih.gov

Table 1: Yields of 5-bromo-N-alkylthiophene-2-sulfonamides via LiH-Mediated Alkylation

| Alkyl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% | nih.gov |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78% | nih.gov |

| Isopropyl Bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of 5-Bromo-N-propylthiophene-2-sulfonamide

The bromine atom at the 5-position of the this compound scaffold serves as a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Palladium catalysis, in particular, offers a powerful tool for creating carbon-carbon bonds, enabling the introduction of various substituents onto the thiophene (B33073) ring. nih.govtandfonline.comresearchgate.net This functionalization is crucial for developing compound libraries for various applications. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for forming C-C bonds, particularly for the arylation of heteroaryl halides. nih.govtandfonline.com This reaction has been successfully applied to functionalize 5-bromo-N-propylthiophene-2-sulfonamide with a variety of aryl groups. nih.govresearchgate.net

In a typical procedure, 5-bromo-N-propylthiophene-2-sulfonamide is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, with a base like potassium phosphate (B84403) to facilitate the catalytic cycle. nih.gov The mixture is heated under an inert atmosphere to achieve the desired arylated products. nih.gov

This strategy has been used to synthesize a series of 5-aryl-N-propylthiophene-2-sulfonamides with fair to good yields, demonstrating the versatility of the Suzuki-Miyaura coupling for derivatizing the core scaffold. nih.govtandfonline.comresearchgate.net The yields for these coupled products can range from 56% to 72%, depending on the specific aryl boronic acid used. nih.gov

Table 2: Synthesis of 5-Aryl-N-propylthiophene-2-sulfonamide Derivatives via Suzuki-Miyaura Coupling

| Derivative | Yield (%) | Reference |

|---|---|---|

| Compound 4a | 56% | nih.gov |

| Compound 4b | 58% | nih.gov |

| Compound 4c | 62% | nih.gov |

| Compound 4d | 62% | nih.gov |

| Compound 4e | 66% | nih.gov |

| Compound 4f | 72% | nih.gov |

| Compound 4g | 68% | nih.gov |

Emerging and Environmentally Benign Synthetic Approaches for Sulfonamides

In addition to classical synthetic routes, the field of organic chemistry is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods. Several emerging and environmentally benign approaches have been reported for the synthesis of sulfonamides, which are applicable to a wide range of substrates.

A novel strategy for synthesizing sulfonamides involves the coupling of traditionally used amide partners—carboxylic acids and amines—to form the sulfonamide linkage. princeton.eduacs.org This method utilizes a copper-catalyzed aromatic decarboxylative halosulfonylation process. princeton.eduresearchgate.net The reaction leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which then undergo a one-pot amination to yield the final sulfonamide. princeton.edunih.gov

A key advantage of this protocol is that it does not require the pre-functionalization of the starting acid or amine, making it a highly efficient and step-economical process. princeton.eduacs.org The method is applicable to a diverse array of aryl and heteroaryl substrates. princeton.edunih.gov This approach represents a significant advancement by providing rapid access to diverse organosulfur compounds from readily available starting materials. acs.org

In the pursuit of green chemistry, electrochemical methods have gained significant attention. dntb.gov.ua A convergent paired electrochemical synthesis of sulfonamides has been developed that operates under catalyst-free, oxidant-free, and halogen-free conditions. dntb.gov.uanih.gov This innovative approach avoids the use of potentially toxic amine compounds by generating them in-situ through the reduction of nitro compounds. dntb.gov.uanih.gov

The mechanism involves two simultaneous processes in a single electrochemical cell. acs.org At the cathode, the nitro compound is reduced to a hydroxylamine, which is then oxidized at the anode to a nitroso compound, the electrophile. dntb.gov.uanih.gov Concurrently, at the anode, a sulfonyl hydrazide is oxidized to generate a sulfinic acid, the nucleophile. dntb.gov.uanih.gov These in-situ generated species then react in a one-pot fashion to form the desired sulfonamide derivative. dntb.gov.uanih.gov This paired electrosynthesis is highly efficient and minimizes waste, aligning with the principles of green chemistry. acs.orgcardiff.ac.uk

An efficient and mild method for the direct synthesis of sulfonamides involves the reaction of thiols and amines using a hydrogen peroxide (H₂O₂)-phosphorus oxychloride (POCl₃) system. researchgate.netjst.go.jp Phosphorus oxychloride promotes the conversion of thiols into reactive sulfonyl species in the presence of H₂O₂ as the oxidant. researchgate.net These intermediates then react with a variety of amines, including both nucleophilic and sterically hindered ones, to produce sulfonamides in excellent yields. researchgate.net

This method is noted for its high selectivity and clean reaction profiles, often affording products with high purity. researchgate.net The use of H₂O₂ as an oxidant is environmentally advantageous. This system is part of a broader effort to develop efficient reagents that operate under mild conditions for the synthesis of valuable sulfonamide compounds. researchgate.neteurjchem.com

Regioselective N-Mono-Alkylation Protocols for Sulfonamides

The selective introduction of a single alkyl group onto the nitrogen atom of a sulfonamide is a crucial transformation in the synthesis of this compound and its derivatives. Over-alkylation to form tertiary sulfonamides can be a significant side reaction, necessitating the development of precise and efficient regioselective N-mono-alkylation protocols. This section details methodologies that favor the formation of the desired secondary sulfonamide products.

One established approach involves the direct alkylation of a parent sulfonamide with an alkyl halide in the presence of a suitable base. A notable example is the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov In this procedure, 5-bromothiophene-2-sulfonamide is treated with an alkyl bromide, such as 1-bromopropane, using lithium hydride (LiH) as the base in a dimethylformamide (DMF) solvent at room temperature. nih.gov This method has been shown to be effective for the synthesis of various N-alkylated derivatives. For instance, the reaction of 5-bromothiophene-2-sulfonamide with bromoethane and 1-bromopropane yielded 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide in 72% and 78% yields, respectively. nih.gov However, the yield can be influenced by the steric bulk of the alkylating agent, as demonstrated by the lower yield of 62% for the synthesis of 5-bromo-N-isopropylthiophene-2-sulfonamide using isopropyl bromide. nih.govresearchgate.net

| Starting Material | Alkylating Agent | Product | Yield (%) |

| 5-bromothiophene-2-sulfonamide | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 5-bromothiophene-2-sulfonamide | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |

| 5-bromothiophene-2-sulfonamide | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |

More advanced and environmentally benign strategies for N-mono-alkylation have been developed, such as the manganese-catalyzed "borrowing hydrogen" (BH) or hydrogen auto-transfer methodology. acs.orgbeilstein-journals.org This approach utilizes alcohols as alkylating agents, with water being the only byproduct, thus offering a greener alternative to traditional methods that employ alkyl halides. researchgate.netdiva-portal.org In a typical protocol, a sulfonamide is reacted with an alcohol in the presence of a manganese catalyst. For example, a well-defined and bench-stable Mn(I) PNP pincer precatalyst has been effectively used for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org

The reaction is typically carried out at an elevated temperature, for instance, 150 °C in xylenes, with a catalytic amount of a base like potassium carbonate (K₂CO₃). acs.orgbeilstein-journals.org This catalytic system has demonstrated high efficiency and selectivity for mono-N-alkylation across numerous examples, with an average yield of 85% for 32 different sulfonamides. acs.org A key advantage of this method is the requirement of only one equivalent of the alcohol and catalytic amounts of the base, leading to high atom economy. acs.org Thiophene-2-sulfonamide (B153586) itself has been successfully subjected to N-benzylation using this methodology, affording the product in a 73% isolated yield, which underscores the potential applicability of this protocol for the synthesis of this compound. acs.org

| Catalyst | Base | Solvent | Temperature (°C) | Substrate Example | Product Example | Yield (%) |

| Mn(I) PNP pincer precatalyst (5 mol %) | K₂CO₃ (10 mol %) | Xylenes | 150 | p-Toluenesulfonamide | N-Benzyl-p-toluenesulfonamide | 86 |

| Mn(I) PNP pincer precatalyst (5 mol %) | K₂CO₃ (10 mol %) | Xylenes | 150 | Thiophene-2-sulfonamide | N-Benzylthiophene-2-sulfonamide | 73 |

Another example of N-alkylation in a related thieno[3,2-e]-1,2-thiazine system involves the use of potassium carbonate as a base in dimethylsulfoxide (DMSO) for the N-alkylation step. google.com While the specific substrate differs, this highlights a common set of reagents for achieving N-alkylation in thiophene-based sulfonamide structures. The choice of the specific protocol will depend on factors such as the desired scale of the reaction, the availability of starting materials, and considerations regarding the environmental impact of the synthetic route.

Spectroscopic and Crystallographic Elucidation in N Propylthiophene 2 Sulfonamide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation of N-propylthiophene-2-sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the protons of the propyl group and the thiophene (B33073) ring are observed. The aromatic protons of the thiophene ring typically appear in the region of δ 6.5-7.7 ppm. rsc.org The proton of the sulfonamide –SO₂NH– group characteristically manifests as a singlet peak, which can be found between δ 8.78 and 10.15 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms in the thiophene ring and the N-propyl substituent. The aromatic carbons of thiophene derivatives generally show signals in the region between δ 111 and 160 ppm. rsc.org The signals for the propyl group carbons would be expected in the aliphatic region of the spectrum. The structural analysis is further supported by two-dimensional NMR techniques such as COSY, HMQC, and HMBC, which help to establish the connectivity between protons and carbons. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Thiophene Sulfonamide Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene Ring Protons | 6.5 - 7.7 rsc.org | 111 - 160 rsc.org |

| Sulfonamide NH Proton | 8.78 - 10.15 rsc.org | - |

| N-Propyl CH₂ (adjacent to N) | ~3.0 - 3.5 | ~40 - 50 |

| N-Propyl CH₂ (middle) | ~1.5 - 1.8 | ~20 - 30 |

Note: The chemical shifts for the N-propyl group are approximate and can vary based on the specific molecular environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations of Thiophene Sulfonamide Derivatives

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In thiophene sulfonamide derivatives, characteristic absorption bands confirm the presence of the sulfonamide group and the thiophene ring. The most prominent vibrations for the sulfonamide group are the asymmetric and symmetric stretching of the S=O bonds, which appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration is typically observed in the range of 924–906 cm⁻¹. znaturforsch.com The N-H stretching vibration of the sulfonamide group gives rise to bands in the region of 3390–3229 cm⁻¹. znaturforsch.com The thiophene ring itself exhibits characteristic C-H and ring stretching vibrations. nii.ac.jp

Table 2: Characteristic IR Absorption Bands for Thiophene Sulfonamide Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3390 - 3229 znaturforsch.com |

| C-H Stretch (Thiophene) | ~3100 nii.ac.jp |

| S=O Asymmetric Stretch | 1344 - 1317 znaturforsch.com |

| S=O Symmetric Stretch | 1187 - 1147 znaturforsch.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiophene and its derivatives typically exhibit absorption bands in the UV region due to π → π* transitions within the aromatic ring. The presence of the sulfonamide group can influence the position and intensity of these absorptions. The interaction of thiophene with an acidic medium can lead to the formation of protonated species, which can be monitored by changes in the UV-Vis spectrum. researchgate.net

X-ray Crystallographic Analysis of Sulfonamide Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. For sulfonamide complexes, X-ray diffraction studies reveal the geometry around the sulfur atom of the sulfonamide group, which is typically tetrahedral. researchgate.net The analysis of crystal structures of related thiophene-containing sulfonamides shows that the thiophene ring is essentially planar. nih.gov

Intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors, are crucial in dictating the crystal packing. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers. nih.govnih.gov The conformation of the N-propyl group and its orientation relative to the thiophene sulfonamide core can also be determined with high precision.

Table 3: Typical Bond Lengths and Angles in Thiophene Sulfonamide Structures

| Bond/Angle | Typical Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (thiophene) Bond Length | ~1.75 Å |

| O=S=O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

| O=S=N Bond Angle | ~107° |

Note: These are generalized values and can vary between different crystal structures.

Hirshfeld Surface Analysis for Intermolecular Interactions in Sulfonamide Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

Table 4: Common Intermolecular Interactions in Sulfonamide Crystals Identified by Hirshfeld Surface Analysis

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| O···H/H···O | Hydrogen bonds involving sulfonyl oxygen and N-H or C-H groups. iucr.orgnih.gov | High |

| H···H | van der Waals interactions between hydrogen atoms. iucr.orgnih.gov | Significant |

| C···H/H···C | Weak hydrogen bonds or van der Waals contacts. iucr.orgnih.gov | Moderate |

Computational and Theoretical Chemistry of N Propylthiophene 2 Sulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the structural and electronic properties of molecules. semanticscholar.orgnih.gov DFT studies on thiophene (B33073) sulfonamide derivatives, which are structurally related to N-propylthiophene-2-sulfonamide, have been conducted to elucidate their characteristics. These studies typically employ methods like B3LYP with basis sets such as 6-311G(d,p) to perform geometry optimization and calculate various molecular properties. semanticscholar.orgresearchgate.net

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions. researchgate.netmdpi.com

In studies of various thiophene sulfonamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gaps typically fall within a range that suggests good stability. For a series of 11 thiophene sulfonamide derivatives, the calculated energy gaps were found to be in the range of 3.44 to 4.65 eV. mdpi.com The distribution of the HOMO and LUMO orbitals is also significant. For many thiophene sulfonamides, the HOMO is delocalized over the thiophene and sulfonamide moieties, while the LUMO is often centered on the thiophene ring and adjacent atoms. This distribution influences the molecule's behavior in chemical reactions, with the HOMO being indicative of electron-donating ability and the LUMO representing electron-accepting ability. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.89 | -2.24 | 4.65 |

| Thiophene Sulfonamide Derivative 3 | -7.01 | -2.36 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -6.54 | -3.10 | 3.44 |

This table presents representative data for selected thiophene sulfonamide derivatives from a computational study to illustrate the typical range of HOMO-LUMO energies and gaps. mdpi.com

Molecular electrostatic potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and identifying regions that are electron-rich or electron-poor. ucla.edulibretexts.org These maps are useful for predicting how molecules will interact with one another, particularly in biological systems. libretexts.orgdeeporigin.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. ucla.edu

For sulfonamides in general, MEP maps reveal that the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the sulfonamide group are regions of high electron density. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group are typically electron-deficient. This charge distribution is critical in determining the non-covalent interactions, such as hydrogen bonding, that the molecule can form with biological targets. deeporigin.com The specific charge distribution in this compound would be influenced by the electron-donating nature of the propyl group and the electronic properties of the thiophene ring.

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov Conformational analysis of sulfonamides has revealed that the geometry around the sulfonamide group can be influenced by intramolecular interactions and the presence of nearby substituents. mdpi.com For benzenesulfonamides, it has been observed that in the absence of ortho substituents, the amino group of the sulfonamide tends to lie perpendicular to the aromatic ring. mdpi.com

| Parameter | Calculated Value (Å) | Experimental Value (Å) |

|---|---|---|

| S=O Bond Length | 1.45 - 1.46 | 1.42 |

| S-NH2 Bond Length | 1.67 - 1.68 | 1.64 |

This table compares calculated and experimental bond lengths for the sulfonamide group in thiophene sulfonamide derivatives, demonstrating the accuracy of DFT methods. mdpi.com

DFT calculations can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. mdpi.comscielo.org.za Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule in its optimized geometry. These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. nih.gov For thiophene sulfonamide derivatives, characteristic vibrational frequencies include the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, and various vibrations associated with the thiophene ring. semanticscholar.orgmdpi.com

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For thiophene-based dyes, TD-DFT studies have been used to understand how different functional groups influence their absorption properties. researchgate.net The predicted UV-Vis spectra for this compound would be expected to show absorptions related to electronic transitions within the thiophene chromophore, potentially modulated by the sulfonamide and N-propyl substituents.

| Vibrational Mode | Calculated Frequency Range (cm-1) |

|---|---|

| NH2 out-of-plane deformation | 3590 - 3610 |

| C=C stretching (thiophene ring) | 1400 - 1600 |

| SO2 asymmetric stretching | 1300 - 1400 |

| SO2 symmetric stretching | 1100 - 1200 |

This table provides representative calculated vibrational frequency ranges for key functional groups in thiophene sulfonamide derivatives. mdpi.com

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com Studies on thiophene sulfonamide derivatives have utilized molecular docking to investigate their interactions with various protein targets. nih.govnih.govmdpi.com

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly important. lu.se Hydrogen bonds are directional interactions between a hydrogen bond donor and an acceptor, while hydrophobic interactions involve the association of nonpolar groups in an aqueous environment. nih.govnih.gov

In a study on 5-bromo-N-propylthiophene-2-sulfonamide, a close analogue of this compound, molecular docking was used to investigate its interaction with a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov The results of this in-silico analysis revealed that the compound engages in both hydrogen bonding and hydrophobic interactions with the protein's active site. nih.gov The sulfonamide group is a key pharmacophore in many drugs and is known to participate in hydrogen bonding, with the sulfonyl oxygens acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor. sci-hub.se The thiophene ring and the N-propyl group of this compound are capable of engaging in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. The specific nature and strength of these interactions will depend on the topology and amino acid composition of the target protein's active site.

Prediction of Binding Modes and Affinities for this compound Analogues with Specific Enzymes (e.g., NDM-1-KP ST147 protein)

Computational docking studies have been instrumental in elucidating the binding mechanisms of this compound analogues with key bacterial enzymes. A notable example is the investigation of 5-bromo-N-propylthiophene-2-sulfonamide's interaction with the New Delhi Metallo-β-lactamase-1 (NDM-1) from Klebsiella pneumoniae ST147, a protein conferring resistance to carbapenem (B1253116) antibiotics. nih.gov

Molecular docking simulations predict that this analogue binds effectively within the active site of the NDM-1 protein. The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. Specifically, the oxygen atom of the sulfonamide group is predicted to form a hydrogen bond with the amino acid residue Tyr87, while the sulfur atom interacts with Asp118. nih.gov Furthermore, the thiophene ring and its substituents engage in hydrophobic interactions with Phe62 and Trp87, anchoring the molecule in the active pocket. nih.gov

The strength of this interaction is quantified by the binding affinity (ΔG), which for 5-bromo-N-propylthiophene-2-sulfonamide was calculated to be -6.3 Kcal/mol. nih.gov This value indicates a favorable and stable binding, suggesting that such compounds could act as inhibitors of the NDM-1 enzyme. nih.gov

Table 1: Predicted Binding Interactions of 5-bromo-N-propylthiophene-2-sulfonamide with NDM-1 Protein

| Parameter | Details |

| Test Ligand | 5-bromo-N-propylthiophene-2-sulfonamide |

| Target Protein | NDM-1 from Klebsiella pneumoniae ST147 |

| Binding Affinity (ΔG) | -6.3 Kcal/mol |

| Hydrogen Bonding Residues | Tyr87 (Oxygen), Asp118 (Sulfur) |

| Hydrophobic Bonding Residues | Phe62, Trp87 |

Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

The study of quantum chemical parameters through computational methods like Density Functional Theory (DFT) provides deep insights into the electronic structure and reactivity of molecules such as this compound. These parameters are crucial for understanding and predicting a compound's behavior and for designing new materials with specific characteristics, including non-linear optical (NLO) properties. researchgate.netrsc.orgresearchgate.net

NLO materials are of significant interest for applications in optoelectronics, optical data storage, and image processing. nih.gov Organic compounds, particularly those with sulfonamide groups, have been identified as promising candidates for NLO applications. researchgate.net The key to their NLO activity lies in the intramolecular charge transfer that occurs from an electron donor to an electron acceptor through a π-conjugated system. nih.gov

Key quantum chemical parameters investigated for predicting NLO response include the dipole moment, polarizability (α), and first-order hyperpolarizability (β). researchgate.netrsc.orgresearchgate.net A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net Studies on various sulfonamide derivatives have shown a correlation between their molecular structure and NLO properties. For instance, the presence of strong electron-withdrawing groups can enhance NLO activity. researchgate.net Furthermore, there is often an inverse relationship between the HOMO-LUMO energy gap (the energy difference between the highest occupied and lowest unoccupied molecular orbitals) and the hyperpolarizability; a smaller energy gap typically leads to a larger NLO response. researchgate.net

While specific experimental or DFT calculation values for this compound are not detailed in the available literature, the general principles derived from studies on related heterocyclic sulfonamides suggest its potential as an NLO-active material. researchgate.net Theoretical calculations on similar structures are used to estimate these properties and guide the synthesis of novel materials for advanced optical technologies. rsc.orgresearchgate.net

Table 2: Key Quantum Chemical and NLO Parameters and Their Significance

| Parameter | Symbol | Significance |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing intermolecular interactions and solubility. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order, non-linear response of a molecule to an external electric field; a key indicator of NLO activity. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to molecular reactivity and electronic transitions. A smaller gap often correlates with higher NLO activity. |

Structure Activity Relationship Sar Investigations for N Propylthiophene 2 Sulfonamide Derivatives

Impact of N-Propyl Substitution on Biological Efficacy and Selectivity

The N-propyl group attached to the sulfonamide nitrogen plays a significant role in modulating the biological efficacy and selectivity of thiophene-2-sulfonamide (B153586) derivatives. The nature of this alkyl substituent directly influences the compound's interaction with the active site of target enzymes.

Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have highlighted the importance of the N-propyl group for antibacterial activity. nih.gov In a comparative study, 5-bromo-N-propylthiophene-2-sulfonamide (3b) demonstrated superior activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147 compared to its N-ethyl (3a) and N-isopropyl (3c) counterparts. nih.gov Compound 3b exhibited the lowest minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 0.39 μg/mL and 0.78 μg/mL, respectively. nih.govresearchgate.net The lower activity of the N-isopropyl derivative was attributed to potential steric hindrance, which could impede its effective binding to the target enzyme. nih.gov

The orientation of the N-propyl group within the binding pocket is largely governed by hydrophobic interactions with specific amino acid residues. For instance, in the context of carbonic anhydrase (CA) inhibition, the N-propyl group can interact with hydrophobic residues like Val121, Phe131, Val135, Leu198, Thr200, and Pro202. mdpi.com The flexibility of the propyl chain allows for optimal positioning within the hydrophobic half of the active site, thereby enhancing binding affinity. researchgate.net

The selectivity of these compounds for different enzyme isoforms is also influenced by the N-substituent. By introducing moieties that can form specific interactions, such as hydrogen bonds, the selectivity for a particular target can be enhanced. For example, the introduction of a substituted-benzylsulfanyl moiety via a flexible SCH2 linker has been shown to increase isoform selectivity for certain carbonic anhydrase enzymes. mdpi.com

Table 1: Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides nih.gov

| Compound | N-Alkyl Group | MIC (μg/mL) | MBC (μg/mL) |

| 3a | Ethyl | 3.125 | 6.25 |

| 3b | Propyl | 0.39 | 0.78 |

| 3c | Isopropyl | - | - |

| 4c | - | 1.56 | 3.125 |

Data sourced from a study on NDM-producing K. pneumoniae ST147. nih.gov

Role of Thiophene (B33073) Ring Substitutions (e.g., Halogenation, Arylation) on Bioactivity

Modifications to the thiophene ring are a important strategy for fine-tuning the biological activity of N-propylthiophene-2-sulfonamide derivatives. The position and nature of substituents on this heterocyclic core can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov

Halogenation: The introduction of a bromine atom at the 5-position of the thiophene ring has been a common and effective modification. For example, 5-bromo-N-propylthiophene-2-sulfonamide has shown promising antibacterial activity. nih.gov Halogens can alter the electronic distribution of the thiophene ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.

Arylation: The arylation of the thiophene ring, often at the 5-position, has been explored to enhance biological activity. Suzuki-Miyaura cross-coupling reactions are frequently used to introduce various aryl groups. nih.gov However, the addition of a bulky aryl ring can sometimes lead to steric hindrance, potentially reducing activity. For instance, a series of arylated derivatives of 5-bromo-N-propylthiophene-2-sulfonamide (compounds 4a-g) showed less promising antibacterial activity compared to the parent compound (3b), possibly due to steric clashes within the bacterial enzyme's active site. dovepress.com

In the context of angiotensin II AT2 receptor agonists, a propylthienyl derivative was found to have a high agonistic effect, indicating that substitution at this position can be beneficial for certain targets. nih.gov The specific nature of the aryl group is critical; for instance, in some thiazole (B1198619) sulfonamides, a 2-pyridyl moiety was found to be less effective than a phenyl ring. mdpi.com

Table 2: Yields of Arylated 5-bromo-N-propylthiophene-2-sulfonamide Derivatives nih.gov

| Compound | Aryl Group | Yield (%) |

| 4a | Phenyl | 56 |

| 4b | 4-Methylphenyl | 58 |

| 4c | 4-Methoxyphenyl | 62 |

| 4d | 4-Fluorophenyl | 62 |

| 4e | 4-Chlorophenyl | 66 |

| 4f | 4-(Trifluoromethyl)phenyl | 72 |

| 4g | Naphthalen-2-yl | 68 |

Influence of Sulfonamide Moiety Modifications on Target Interactions

The sulfonamide (-SO2NH-) group is a critical pharmacophore in this class of compounds, primarily due to its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. chim.it Modifications to this moiety can profoundly affect target interactions and biological activity.

The primary sulfonamide group is known to coordinate to the zinc ion within the active site of carbonic anhydrases. chim.it The nitrogen atom of the sulfonamide can form hydrogen bonds with key amino acid residues, such as the hydroxyl group of Thr199 in human carbonic anhydrase II (hCA II), further stabilizing the inhibitor-enzyme complex. chim.it

Alkylation or arylation of the sulfonamide nitrogen (forming secondary sulfonamides) alters the electronic and steric properties of this group, which can modulate binding affinity and selectivity. For instance, the N-propyl group in this compound contributes to hydrophobic interactions within the active site. mdpi.com

The sulfonamide moiety is also a key feature in the antibacterial activity of these compounds. Sulfonamides act as competitive antagonists of para-aminobenzoic acid (p-aminobenzoic acid), thereby inhibiting the bacterial folic acid synthesis pathway. nih.govresearchgate.net This bacteriostatic effect is a well-established mechanism for sulfonamide-based drugs. nih.gov

In some cases, the sulfonamide group can be part of a larger linker connecting the thiophene core to another pharmacologically active moiety. For example, in a series of JNK inhibitors, a 2-(benzoylaminomethyl)thiophene sulfonamide scaffold was identified, where the sulfonamide is part of the linker and crucial for maintaining potency. acs.org

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate physicochemical properties, known as molecular descriptors, with the biological activity of a series of compounds. This approach helps in understanding the underlying mechanisms of action and in designing more potent molecules.

Electronegativity and Electronic Properties: The electronic properties of the thiophene ring and its substituents play a vital role. The presence of highly electronegative atoms can disturb the isodensity surfaces of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap generally corresponds to higher reactivity. mdpi.com Computational studies have shown that substituents like methoxy (B1213986) groups can increase the highest occupied molecular orbital (HOMO) energy and decrease the lowest unoccupied molecular orbital (LUMO) energy, leading to a smaller energy gap and potentially higher biological activity. mdpi.com

QSAR models have been developed for various sulfonamide derivatives. For example, in a study of 2-aminothiazole (B372263) sulfonamide derivatives, descriptors such as RDF040m (related to the 3D arrangement of atoms), H6m (related to molecular shape), B01[C-F] (presence/absence of a C-F bond), and HATS8p (a leverage-weighted descriptor of electronic properties) were found to be important for predicting antioxidant activity. excli.de While specific QSAR models for this compound are not detailed in the provided context, the principles of using molecular descriptors to predict activity are broadly applicable.

Derivatization Strategies and Analogue Development for Enhanced Bioactivity

Design and Synthesis of Hybrid Molecules Incorporating N-propylthiophene-2-sulfonamide Scaffolds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores, or active moieties, to create a single hybrid molecule. The goal is to develop novel compounds with potentially improved affinity and efficacy, a broader spectrum of activity, or the ability to interact with multiple biological targets, which can be advantageous in treating complex diseases.

The design of hybrid molecules based on the this compound scaffold involves identifying other pharmacologically active structures and linking them through a suitable spacer. The thiophene-sulfonamide moiety is a well-established pharmacophore, known particularly for its role in inhibiting enzymes like carbonic anhydrases. nih.gov By combining this scaffold with other bioactive cores, researchers aim to synergize their effects. For instance, a common strategy is to fuse or link the thiophene-sulfonamide core with other heterocyclic systems known for distinct biological activities, such as benzothiazole (B30560). researchgate.net

The synthesis of such hybrids typically involves multi-step reactions. A general approach might start with a functionalized thiophene-2-sulfonamide (B153586), which is then coupled to the second pharmacophore. For example, a thiophene-2-sulfonamide bearing a reactive group (e.g., an amino or carboxyl group) on the thiophene (B33073) ring could be condensed with another molecule.

An illustrative example from the broader class of thiophene-sulfonamides is the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, which was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5). researchgate.net In this case, the thiophene-sulfonamide core is linked to a benzothiazole moiety, creating a hybrid structure that targets a different class of enzymes than traditional sulfonamide targets.

| Hybrid Scaffold Example | Component Pharmacophores | Potential Biological Target Class |

| Thiophene-sulfonamide-Benzothiazole | Thiophene-sulfonamide; Benzothiazole | Kinases (e.g., cdk5) researchgate.net |

| Thienopyrimidinone-Thiazolidinedione | Thienopyrimidinone; Thiazolidinedione | Carbohydrate-hydrolyzing enzymes researchgate.net |

This table provides examples of hybridization strategies involving thiophene-based scaffolds to illustrate the concept.

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to modify a known active compound to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) characteristics, or novel intellectual property. nih.govdrughunter.com

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. bhsai.org In the context of this compound, this could involve replacing the thiophene ring with another five- or six-membered heterocycle (e.g., furan, pyridine, or thiazole) or even a non-aromatic ring system. mdpi.com The goal is for the new scaffold to maintain the crucial three-dimensional arrangement of functional groups necessary for interaction with the biological target. For example, research on deoxyvasicinone (B31485) alkaloids utilized a scaffold-hopping approach where the benzene (B151609) ring was substituted by a thiophene ring to produce thieno[3,2-d]pyrimidines with significant anticancer activity. mdpi.com

Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties, leading to a new molecule that retains the desired biological activity. researchgate.net This can be used to fine-tune a molecule's properties. The thiophene ring itself is often considered a bioisostere of a benzene ring, offering different electronic properties and metabolic profiles. nih.gov

In developing analogues of this compound, several bioisosteric replacements could be explored:

Thiophene Ring Equivalents: Replacing the thiophene ring with other aromatic systems like phenyl, pyridine, or furan. researchgate.net

Sulfonamide Group Mimics: The sulfonamide group (-SO₂NH₂) is a classical bioisostere of a carboxylic acid (-COOH), although with different acidity (pKa ~9–10 for sulfonamides vs. 4–5 for carboxylic acids). drughunter.com Other potential replacements include acyl sulfonamides or hydroxamic acids. hyphadiscovery.com

N-propyl Group Modifications: The N-propyl group could be replaced with other alkyl groups, a cyclopropyl (B3062369) group to add conformational rigidity, or groups containing heteroatoms (e.g., an ether linkage) to modulate polarity and solubility.

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Thiophene Ring | Phenyl, Pyridine, Furan | Modulate aromaticity, electronic properties, and metabolic stability. researchgate.netnih.gov |

| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH), Acyl Sulfonamide | Mimic hydrogen bonding properties; alter acidity and cell permeability. drughunter.comhyphadiscovery.com |

| Propyl Group (-CH₂CH₂CH₃) | Cyclopropyl, Isopropyl, Methoxyethyl | Alter lipophilicity, introduce conformational constraint, improve metabolic stability. |

This table presents potential bioisosteric replacements for different moieties of the this compound structure based on established medicinal chemistry principles.

Rational Design of Multi-Targeted this compound Analogues

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, particularly for complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways. nih.gov This approach aims to design a single chemical entity that can modulate two or more distinct biological targets simultaneously, potentially offering higher efficacy and a lower propensity for drug resistance compared to combination therapies.

The sulfonamide functional group is a versatile structural motif found in drugs targeting a wide array of proteins, including enzymes and receptors. nih.gov This inherent promiscuity makes the this compound scaffold an excellent starting point for designing MTDLs.

The rational design process for multi-targeted analogues involves several key strategies:

Pharmacophore Merging: This involves integrating the essential structural features of two different known inhibitors (for two different targets) into a single hybrid molecule.

Pharmacophore Linking: Two distinct pharmacophores are connected via a flexible or rigid linker. The linker's nature and length are critical for allowing the pharmacophores to bind to their respective targets.

For the this compound scaffold, one could envision designing an MTDL that retains its affinity for a primary target (e.g., a specific carbonic anhydrase isoform) while incorporating features that allow it to inhibit a second, disease-relevant target, such as a protein kinase or a chymase. For example, a structure-activity relationship study of benzo[b]thiophene-2-sulfonamide derivatives identified potent and selective inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. nih.gov A multi-target approach could involve designing a molecule that combines the thiophene-sulfonamide core for chymase inhibition with another pharmacophore aimed at a different cardiovascular target.

The design of such molecules is heavily reliant on structural biology and computational modeling to ensure that the analogue can adopt suitable conformations to interact effectively with both targets.

Future Research Directions and Emerging Paradigms for N Propylthiophene 2 Sulfonamide

Exploration of Novel Biological Targets and Therapeutic Applications in Academic Models

While sulfonamides are historically recognized for their antibacterial properties, the future of N-propylthiophene-2-sulfonamide research lies in the exploration of a much broader range of biological targets. sci-hub.se Academic research is beginning to uncover the potential of these compounds in complex diseases beyond bacterial infections. sci-hub.se

A significant area of investigation is in combating antimicrobial resistance. Derivatives of this compound, particularly 5-bromo-N-propylthiophene-2-sulfonamide, have demonstrated notable efficacy against clinically challenging pathogens like New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147. nih.govresearchgate.net Future studies will likely focus on elucidating the precise mechanism of action against such resistant strains and expanding the spectrum of activity to other multidrug-resistant bacteria. The compound 5-bromo-N-propylthiophene-2-sulfonamide has shown a favorable minimum inhibitory concentration (MIC) of 0.39 μg/mL against this resistant bacterium, suggesting it could be a potent alternative therapeutic option pending further trials. nih.govresearchgate.net

In the realm of oncology, thiophene-based sulfonamides are being investigated as inhibitors of novel cancer targets. Structure-based design has led to the development of 3-phenylthiophene-2-sulfonamide derivatives as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in tumors, which contributes to drug resistance. acs.orgnih.gov Potent compounds from this class have achieved sub-micromolar binding affinities to Mcl-1 and have demonstrated effective, caspase-dependent apoptosis in tumor cells. acs.orgnih.gov Future academic models will likely explore the efficacy of this compound derivatives against various Mcl-1 dependent cancers.

Another promising therapeutic area is the inhibition of carbonic anhydrase (CA) isoenzymes. researchgate.netnih.gov Thiophene-based sulfonamides have shown potent, noncompetitive inhibitory effects against human carbonic anhydrase I and II (hCA-I and hCA-II). researchgate.netnih.gov Given the role of these enzymes in various physiological and pathological processes, including those related to Alzheimer's disease, there is potential for developing this compound-based agents for neurological disorders. sci-hub.seresearchgate.netresearchgate.net Research is expected to focus on designing derivatives with high selectivity for specific CA isoforms to minimize off-target effects.

| Derivative | Biological Target | Key Finding | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-1 producing Klebsiella pneumoniae | MIC of 0.39 μg/mL | nih.govresearchgate.net |

| 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives | Mcl-1 | Sub-micromolar binding affinity (Ki ~ 0.4 μM) | acs.orgnih.gov |

| Thiophene-based sulfonamides | Human Carbonic Anhydrase I & II | Potent noncompetitive inhibition | researchgate.netnih.gov |

Advanced Methodological Approaches in Synthesis and Characterization of Derivatives

The exploration of novel biological activities is intrinsically linked to the ability to synthesize and characterize a diverse library of derivatives. Future research will increasingly adopt advanced and efficient synthetic methodologies.

A key strategy involves the structural modification of the this compound core. For instance, a facile synthesis has been developed for 5-bromo-N-alkylthiophene-2-sulfonamides, including the N-propyl derivative, by reacting 5-bromothiophene-2-sulfonamide (B1270684) with the corresponding alkyl bromide using lithium hydride (LiH). nih.govresearchgate.net This brominated intermediate serves as a versatile platform for further diversification.

The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for creating libraries of arylated derivatives from 5-bromo-N-propylthiophene-2-sulfonamide with fair to good yields (56–72%). nih.govresearchgate.net This palladium-catalyzed reaction allows for the introduction of a wide range of aryl boronic acids, enabling fine-tuning of the compound's steric and electronic properties to optimize biological activity. nih.gov

Emerging paradigms in synthesis also include one-pot photocatalytic approaches that can convert unactivated acids and amines into sulfonamides, which could streamline the production of this compound and its analogs. researchgate.net These methods offer milder reaction conditions and can be more compatible with complex molecular scaffolds. researchgate.net

Characterization of these novel derivatives will continue to rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their structures. uni-regensburg.demdpi.com As more complex molecules are synthesized, advanced 2D NMR techniques and high-resolution mass spectrometry will be crucial for unambiguous structural elucidation.

Integration of Machine Learning and Artificial Intelligence in Drug Design for Sulfonamide Scaffolds

Addressing Challenges in the Academic Development of this compound Based Agents

Despite the promise of this compound derivatives, several challenges must be addressed in their academic development to translate them into viable therapeutic agents.

A primary challenge is overcoming and circumventing drug resistance. nih.gov While these compounds show activity against some resistant bacterial strains, the continued evolution of resistance mechanisms requires ongoing efforts to design next-generation agents that can evade them. acs.org

Achieving high selectivity and potency for specific biological targets is another significant hurdle. For targets like Mcl-1 or specific carbonic anhydrase isoenzymes, high selectivity is crucial to minimize off-target effects and potential toxicity. acs.orgnih.gov This often requires extensive structure-activity relationship (SAR) studies and iterative optimization of the lead compounds.

Synthetic accessibility and scalability also present challenges. While new synthetic methods are emerging, optimizing reaction conditions to achieve high yields, particularly for more complex derivatives, can be difficult. For example, steric hindrance has been noted to reduce the yield of certain branched alkyl derivatives compared to their linear counterparts like the N-propyl version. nih.govresearchgate.net Developing cost-effective and scalable synthetic routes is essential for the eventual translation of these compounds.

Finally, a major challenge in academic drug development is bridging the gap between promising in-silico or in-vitro results and successful in-vivo efficacy. nih.govresearchgate.net Many compounds that show excellent activity in isolated assays fail in animal models due to poor pharmacokinetics or unforeseen toxicity. Overcoming this "valley of death" requires interdisciplinary collaboration and access to advanced preclinical testing platforms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-propylthiophene-2-sulfonamide, and how can reaction yields be optimized?

- Methodology : Begin with thiophene-2-sulfonyl chloride as a precursor, reacting it with n-propylamine under controlled alkaline conditions (e.g., in dichloromethane with triethylamine as a base). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Optimize yields by adjusting stoichiometry (1.2:1 amine:acyl chloride ratio) and reaction time (4–6 hours at 0–5°C). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm propyl chain integration (e.g., δ 0.9–1.1 ppm for terminal CH) and sulfonamide group signals (δ 3.0–3.5 ppm for CH-S). Compare with PubChem data for validation .

- IR : Identify key functional groups (e.g., S=O stretching at 1150–1300 cm, N-H bending at 1550–1650 cm) .

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 218) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Store at 2–8°C in airtight, light-resistant containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation; use respiratory protection if volatilized .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

- Methodology : Cross-validate using multiple techniques:

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., sulfonamide torsion angles) .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA software) to identify conformational discrepancies .

Q. What advanced analytical methods optimize purity assessment for this compound?

- Methodology :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to detect impurities (<0.1% threshold) .

- GC-FID : For volatile byproducts, employ DB-5MS columns with temperature programming (50–300°C at 10°C/min) .

Q. How can low yields in large-scale synthesis be addressed?

- Methodology :

- Flow Chemistry : Improve mixing efficiency and heat transfer to reduce side reactions .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction kinetics .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent effects on sulfonamide stability (e.g., in DMSO vs. THF) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. How should researchers validate experimental data against authoritative databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.